molecular formula C29H44N2O6S2 B2519663 1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine CAS No. 1428151-13-6

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine

Cat. No.: B2519663
CAS No.: 1428151-13-6
M. Wt: 580.8
InChI Key: AXTRJPAKBZGMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine typically involves multiple steps:

    Formation of the Aromatic Sulfonyl Chloride: The initial step involves the sulfonation of 2-ethoxy-4-methyl-5-(propan-2-yl)benzene to form the corresponding sulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid under controlled temperature conditions.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with 2-methylpiperazine in the presence of a base such as triethylamine. This step involves a nucleophilic substitution reaction where the piperazine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which 1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is often mediated through interactions with key amino acid residues in the enzyme’s active site.

    Receptor Binding: In medicinal applications, it may act by binding to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[2-ethoxy-4-methylbenzenesulfonyl]-2-methylpiperazine: Lacks the propan-2-yl groups, which may affect its binding affinity and specificity.

    1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine: Lacks the 2-methyl group on the piperazine ring, potentially altering its chemical reactivity and biological activity.

Uniqueness

1,4-Bis

Properties

IUPAC Name

1,4-bis[(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N2O6S2/c1-10-36-26-14-21(7)24(19(3)4)16-28(26)38(32,33)30-12-13-31(23(9)18-30)39(34,35)29-17-25(20(5)6)22(8)15-27(29)37-11-2/h14-17,19-20,23H,10-13,18H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTRJPAKBZGMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.